molecular formula C24H23NO3 B605752 AZD2716 CAS No. 1845753-81-2

AZD2716

Cat. No.: B605752
CAS No.: 1845753-81-2
M. Wt: 373.4 g/mol
InChI Key: PXRCDPVYRPKGGI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD2716 is a novel, potent inhibitor of secreted phospholipase A2 (sPLA2), developed for the treatment of coronary artery disease. Secreted phospholipase A2 enzymes are involved in the inflammation process and lipoprotein modulation, both of which are key aspects of atherosclerosis, a leading cause of myocardial infarction .

Chemical Reactions Analysis

Types of Reactions: AZD2716 undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary amides in this compound establish hydrogen bonds with sPLA2 and coordination bonds with the catalytic calcium ion .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include formic acid, triethylamine, nickel/BenzP* catalyst, and tetrahydrofuran. The reaction conditions often involve heating the solution under a nitrogen atmosphere and subsequent cooling and concentration by evaporation .

Major Products Formed: The major products formed from the reactions involving this compound include chiral carboxylic acids and derivatives, which are commonly found in many bioactive compounds and medicines .

Mechanism of Action

AZD2716 exerts its effects by inhibiting the activity of secreted phospholipase A2 enzymes, which are involved in the inflammation process and lipoprotein modulation. The primary amides in this compound establish hydrogen bonds with sPLA2 and coordination bonds with the catalytic calcium ion, effectively inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to AZD2716 include other inhibitors of secreted phospholipase A2, such as varespladib methyl . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties.

Uniqueness of this compound: this compound is unique due to its potent inhibitory activity against secreted phospholipase A2 and its optimized pharmacokinetic and toxicological profile. The compound’s enantioselective synthesis and high efficacy make it a promising candidate for the treatment of coronary artery disease .

Properties

IUPAC Name

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCDPVYRPKGGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845753-81-2
Record name 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2716
Reactant of Route 2
AZD2716
Reactant of Route 3
Reactant of Route 3
AZD2716
Reactant of Route 4
Reactant of Route 4
AZD2716
Reactant of Route 5
Reactant of Route 5
AZD2716
Reactant of Route 6
AZD2716

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.